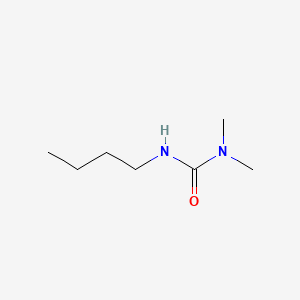

1-Butyl-3,3-dimethylurea

Übersicht

Beschreibung

1-Butyl-3,3-dimethylurea is a chemical compound that participates in various chemical reactions due to its unique structure. Its significance lies in its applications in chemical synthesis and material science, where it serves as a precursor or intermediate in the formation of more complex molecules.

Synthesis Analysis

The synthesis of 1-Butyl-3,3-dimethylurea and related compounds involves Mannich reactions and other synthetic strategies. For instance, 1-n-Butyl-3-p-tosylurea does not incorporate secondary amines significantly in its normal Mannich reaction under alkaline conditions. Instead, compounds like 3-n-butyl-2-oxo-1, 5-di-p-tosyl-perhydro-1, 3, 5-triazine are mainly formed, usually in good yields (Ebi, Brain, & Udeala, 1996).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in understanding the molecular structure of 1-Butyl-3,3-dimethylurea derivatives. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions, crucial for predicting reactivity and designing further synthetic applications.

Chemical Reactions and Properties

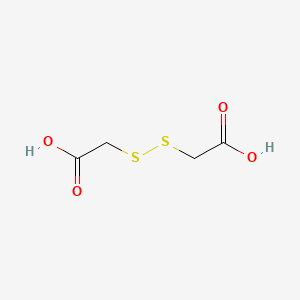

1-Butyl-3,3-dimethylurea undergoes various chemical reactions, highlighting its versatility. For instance, its reactivity with carbon disulfide and subsequent alkylation leads to the synthesis of carbodithioates, illustrating its role in forming sulfur-containing compounds (El Ashry et al., 2011).

Wissenschaftliche Forschungsanwendungen

Solubility and Solution Thermodynamics

1-Butyl-3,3-dimethylurea has been studied for its solubility and solution thermodynamics in various solvents. Research by Zhu et al. (2016) investigated the solubility of 1,3-dimethylurea in different solvents, including water and several organic solvents, across various temperatures. This study provides insight into the thermodynamic properties of the compound, such as Gibbs energy, enthalpy, and entropy of mixing, crucial for its application in chemical processes (Zhu et al., 2016).

Photovoltaic Applications

The compound has been explored in the field of photovoltaics. Wu et al. (2009) researched the use of 1,3-dimethylurea derivatives in dye-sensitized solar cells. They found that certain dyes derived from 1,3-dimethylurea significantly improve photoelectric conversion efficiency, suggesting potential applications in renewable energy technologies (Wu et al., 2009).

Catalyst Recycling

Research on 1-butyl-3-methyl-imidazolium derivatives, which are structurally similar to 1-butyl-3,3-dimethylurea, shows its application in catalyst recycling. Van den Broeke et al. (2002) demonstrated the use of such a compound as a solvent in the homogeneous hydrosilylation of 1-octene, with efficient catalyst recycling through biphasic separation (Van den Broeke et al., 2002).

Polymer and Resin Formation

1,3-Dimethylurea, a variant of 1-butyl-3,3-dimethylurea, has been used to mimic urea in modeling melamine-urea-formaldehyde co-condensation reactions. Cao et al. (2017) investigated the influence of pH on these reactions, contributing to our understanding of polymer and resin formation, which is vital in various industrial applications (Cao et al., 2017).

Biomedical Imaging

The derivative of 1,3-dimethylurea has also been used in biomedical imaging. Pham et al. (2005) developed a water-soluble dye based on a 1,3-dimethylurea derivative for cancer detection using optical imaging. This highlights its potential applications in medical diagnostics and research (Pham et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-butyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKHXXRLQIHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200658 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3,3-dimethylurea | |

CAS RN |

52696-91-0 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)